p-Menth-2-en-7-ol
CAS No.: 72687-68-4
Cat. No.: VC19358464
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72687-68-4 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (4-propan-2-ylcyclohex-2-en-1-yl)methanol |
| Standard InChI | InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8-11H,4,6-7H2,1-2H3 |
| Standard InChI Key | JWRJGMUBDGIGRT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC(C=C1)CO |
Introduction
Chemical Structure and Stereochemistry
p-Menth-2-en-7-ol features a cyclohexene ring substituted with a hydroxymethyl group at position 7 and an isopropyl group at position 4. The double bond at position 2 introduces geometric isomerism, resulting in cis- and trans-diastereomers. Key structural and stereochemical details include:
Molecular Configuration
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Stereoisomers:
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3D Conformation: Computational models reveal chair-like cyclohexene conformations, with the isopropyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain .
Spectroscopic Characterization
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NMR: NMR data for the trans-isomer show resonances at δ 1.15–1.32 (m, 4H), 1.73 (s, 3H), and 4.72 (m, 1H), consistent with its stereochemistry .
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Mass Spectrometry: A molecular ion peak at m/z 154.25 confirms the molecular formula .
Synthesis and Stereoselective Preparation
Chemoenzymatic Routes
A landmark synthesis by Kashiwagi et al. (2006) utilized enantiopure limonene as a starting material. (S)-Limonene was epoxidized and reduced using baker’s yeast (Saccharomyces cerevisiae) to yield (1S,4R)-p-menth-2-en-1-ol, a structurally related pheromone . This method achieved >99% enantiomeric excess (ee), demonstrating the utility of biocatalysis in terpene synthesis .
Table 1: Key Synthetic Pathways for p-Menth-2-en-7-ol
Biological Significance and Ecological Roles
Aggregation Pheromone in Ambrosia Beetles
trans-p-Menth-2-en-7-ol (quercivorol) serves as the primary aggregation pheromone for Platypus quercivorus, a beetle responsible for mass mortality of oak trees in Japan. Field trials demonstrated that synthetic quercivorol attracts beetles to infected trees, facilitating the spread of the pathogenic fungus Raffaelea quercivora .
Plant Defense Mechanisms
In Taxus canadensis, p-Menth-2-en-7-ol is hypothesized to deter herbivores, though its exact ecological role remains under investigation .
Physicochemical Properties and Analytical Data
Gas Chromatography Retention Indices
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